molecular formula C14H19F3O3 B11941878 Triethyl ortho(3-(trifluoromethyl)benzoate) CAS No. 59118-34-2

Triethyl ortho(3-(trifluoromethyl)benzoate)

Cat. No.: B11941878
CAS No.: 59118-34-2
M. Wt: 292.29 g/mol
InChI Key: IZFKYARLKCYNHM-UHFFFAOYSA-N
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Description

Triethyl ortho(3-(trifluoromethyl)benzoate) is a chemical compound with the molecular formula C14H19F3O3 and a molecular weight of 292.301 g/mol . This compound is part of the orthoester family, which is characterized by three alkoxy groups attached to a central carbon atom. Triethyl ortho(3-(trifluoromethyl)benzoate) is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl ortho(3-(trifluoromethyl)benzoate) typically involves the reaction of 3-(trifluoromethyl)benzoic acid with triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the orthoester by the addition of ethanol and a catalytic amount of acid .

Industrial Production Methods

Industrial production of triethyl ortho(3-(trifluoromethyl)benzoate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Triethyl ortho(3-(trifluoromethyl)benzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of triethyl ortho(3-(trifluoromethyl)benzoate) involves its ability to undergo hydrolysis and substitution reactions. The orthoester group is highly reactive, allowing it to participate in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl ortho(3-(trifluoromethyl)benzoate) is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific research applications .

Properties

CAS No.

59118-34-2

Molecular Formula

C14H19F3O3

Molecular Weight

292.29 g/mol

IUPAC Name

1-(triethoxymethyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C14H19F3O3/c1-4-18-14(19-5-2,20-6-3)12-9-7-8-11(10-12)13(15,16)17/h7-10H,4-6H2,1-3H3

InChI Key

IZFKYARLKCYNHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=CC=C1)C(F)(F)F)(OCC)OCC

Origin of Product

United States

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